

Cyclo(L-Pro-L-Val): A Diketopiperazine from the Seafoam Sponge (Tedania ignis)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cyclo(L-Pro-L-Val)	
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An In-depth Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide **cyclo(L-Pro-L-Val)**, a bioactive secondary metabolite isolated from the marine sponge Tedania ignis, commonly known as the fire sponge. This document details its discovery, provides a composite experimental protocol for its isolation and purification, summarizes its known biological activities with quantitative data, and visualizes its mechanism of action on key signaling pathways.

Discovery and Significance

Cyclo(L-Pro-L-Val), a member of the 2,5-diketopiperazine class of compounds, has been identified from various natural sources, including marine sponges, bacteria, and fungi.[1] Its initial discovery from a marine source was reported from the Caribbean sponge Tedania ignis. [2] Notably, subsequent research has demonstrated that a symbiotic Micrococcus species associated with T. ignis is capable of producing this and other diketopiperazines, suggesting a microbial origin for these compounds within the sponge holobiont.[2]

The significance of **cyclo(L-Pro-L-Val)** lies in its diverse and potent biological activities. It has demonstrated notable antibacterial, anti-inflammatory, and quorum sensing inhibitory



properties, making it a molecule of interest for the development of new therapeutic agents and biopesticides.[1]

Physicochemical and Spectral Data

The structural and spectral data for **cyclo(L-Pro-L-Val)** are crucial for its identification and characterization.

Property	Value	
Molecular Formula	C10H16N2O2	
Molecular Weight	196.25 g/mol	
IUPAC Name	(3S,8aS)-3-isopropylpyrrolidino[1,2-a]pyrazine- 1,4-dione	
CAS Number	2854-40-2	
Appearance	White solid	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3]	
¹H NMR (500 MHz, CDCl₃)	δ 6.01 (br s, 1H), 4.16 (t, J=8.2 Hz, 1H), 4.08 (dd, J=9.5, 4.0 Hz, 1H), 3.70-3.55 (m, 2H), 2.45-2.35 (m, 1H), 2.25-2.15 (m, 1H), 2.10-1.90 (m, 2H), 1.10 (d, J=6.8 Hz, 3H), 0.95 (d, J=6.8 Hz, 3H)	
¹³ C NMR (126 MHz, CDCl ₃)	δ 170.5, 166.2, 59.8, 57.0, 45.8, 31.8, 28.5, 22.8, 19.2, 18.0	
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.15 (s, 1H), 4.05-3.95 (m, 2H), 3.55-3.40 (m, 2H), 2.25-2.10 (m, 1H), 2.05-1.75 (m, 3H), 0.95 (d, J=6.7 Hz, 3H), 0.80 (d, J=6.7 Hz, 3H)	
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 169.5, 165.8, 59.0, 56.5, 45.0, 30.5, 28.0, 22.5, 19.5, 18.5	
Mass Spectrometry (LC-MS)	[M+H] ⁺ m/z 197.115[4]	



Biological Activities

Cyclo(L-Pro-L-Val) exhibits a range of biological activities, with quantitative data summarized below.

Activity	Target Organism/Cell Line	Measurement	Value
Antibacterial	Staphylococcus aureus	MIC	16.3 μg/mL
Bacillus subtilis	MIC	18.2 μg/mL	
Escherichia coli	MIC	>20 μg/mL	_
Quorum Sensing Inhibition	LuxR-dependent E. coli biosensor	IC50	0.4 mM
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages	Inhibition of ΙΚΚα/β, ΙκΒα, and ΝF-κΒ phosphorylation	Concentration- dependent

Experimental Protocols

The following sections provide a detailed, synthesized methodology for the isolation and characterization of **cyclo(L-Pro-L-Val)** from Tedania ignis. This protocol is based on established methods for the isolation of diketopiperazines from marine sponges.

Collection and Extraction of Sponge Material

- Collection: Specimens of Tedania ignis are collected by hand using SCUBA from a suitable marine environment. Samples should be immediately frozen at -20°C to prevent enzymatic degradation of secondary metabolites.
- Homogenization and Extraction: The frozen sponge tissue (e.g., 500 g wet weight) is cut into small pieces and homogenized in methanol (MeOH, 1.5 L) using a blender. The homogenate is allowed to stand at room temperature for 24 hours.

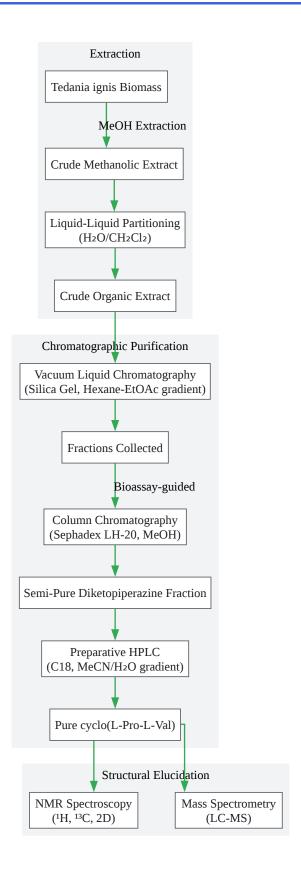


- Filtration and Concentration: The methanolic extract is filtered, and the residue is reextracted twice more with MeOH. The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.
- Solvent Partitioning: The aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of dichloromethane (CH₂Cl₂). The organic layer is separated, and the process is repeated three times. The combined CH₂Cl₂ extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude organic extract.

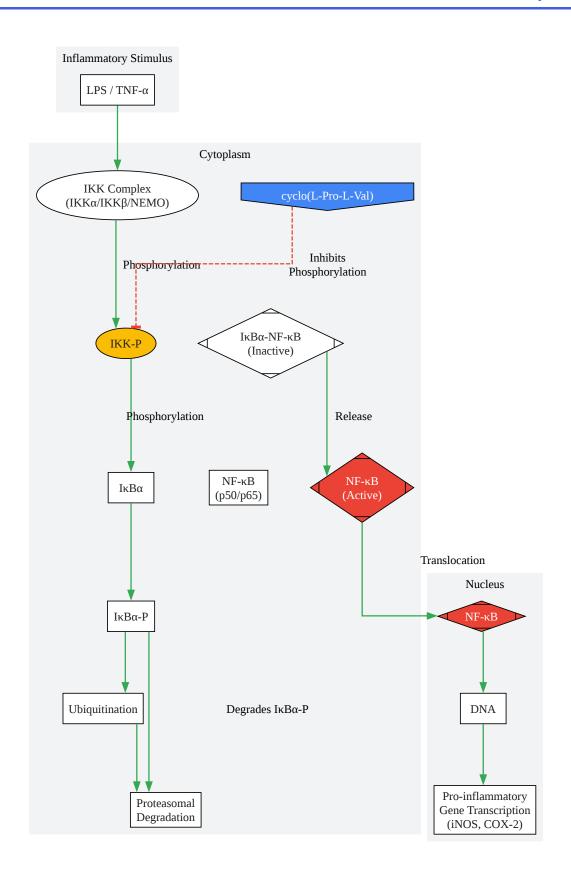
Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate **cyclo(L-Pro-L-Val)**.









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- To cite this document: BenchChem. [Cyclo(L-Pro-L-Val): A Diketopiperazine from the Seafoam Sponge (Tedania ignis)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057749#discovery-and-isolation-of-cyclo-l-pro-l-val-from-marine-sponges]

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